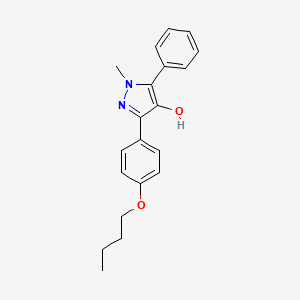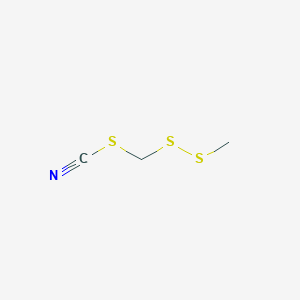
(Methyldisulfanyl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is known for its distinctive pungent odor and is often utilized in various chemical processes due to its unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methyldisulfanyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of methyl thiocyanate with disulfides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where thiocyanate salts are methylated in the presence of disulfides. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
(Methyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocyanates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Methyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism by which (Methyldisulfanyl)methyl thiocyanate exerts its effects involves the interaction of its sulfur and nitrogen atoms with specific molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl thiocyanate
- Dimethyl trisulfide
- Methyl isothiocyanate
Uniqueness
(Methyldisulfanyl)methyl thiocyanate is unique due to its dual sulfur-containing groups, which impart distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
61079-30-9 |
|---|---|
Molekularformel |
C3H5NS3 |
Molekulargewicht |
151.3 g/mol |
IUPAC-Name |
(methyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C3H5NS3/c1-5-7-3-6-2-4/h3H2,1H3 |
InChI-Schlüssel |
OGZPIPDLYFEARV-UHFFFAOYSA-N |
Kanonische SMILES |
CSSCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


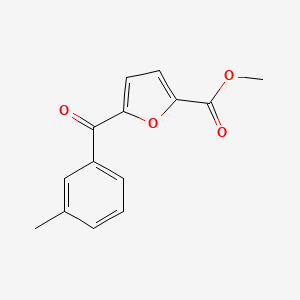
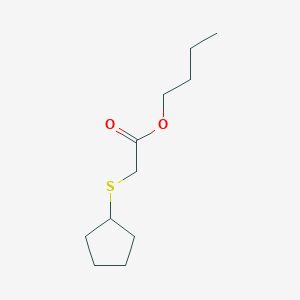
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)
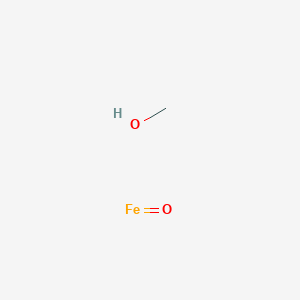

methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
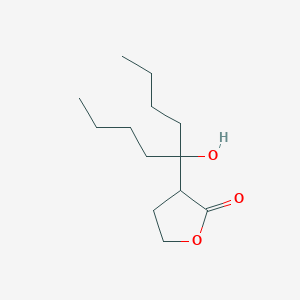
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
